Cas no 867136-11-6 (2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate)

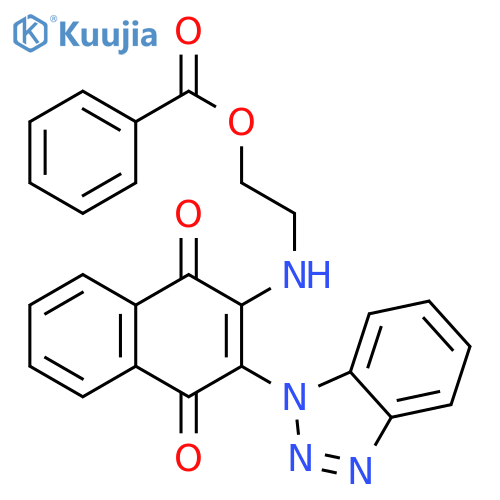

867136-11-6 structure

商品名:2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate

2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate 化学的及び物理的性質

名前と識別子

-

- 2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate

- 2-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl benzoate

- 2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl benzoate

- 867136-11-6

- SR-01000013916

- F1663-0001

- 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate

- AKOS024609098

- SR-01000013916-1

-

- インチ: 1S/C25H18N4O4/c30-23-17-10-4-5-11-18(17)24(31)22(29-20-13-7-6-12-19(20)27-28-29)21(23)26-14-15-33-25(32)16-8-2-1-3-9-16/h1-13,26H,14-15H2

- InChIKey: DYECZQZWIJOQRO-UHFFFAOYSA-N

- ほほえんだ: C(OCCNC1=C(N2C3=CC=CC=C3N=N2)C(=O)C2=C(C1=O)C=CC=C2)(=O)C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 438.13280507g/mol

- どういたいしつりょう: 438.13280507g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 33

- 回転可能化学結合数: 7

- 複雑さ: 806

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 103Ų

2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1663-0001-2mg |

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |

867136-11-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1663-0001-15mg |

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |

867136-11-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1663-0001-50mg |

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |

867136-11-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1663-0001-10mg |

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |

867136-11-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1663-0001-30mg |

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |

867136-11-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1663-0001-20μmol |

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |

867136-11-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1663-0001-2μmol |

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |

867136-11-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1663-0001-1mg |

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |

867136-11-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1663-0001-75mg |

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |

867136-11-6 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1663-0001-10μmol |

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate |

867136-11-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

867136-11-6 (2-{3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino}ethyl benzoate) 関連製品

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量